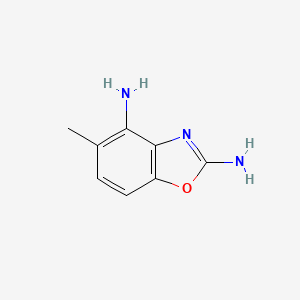

5-Methyl-1,3-benzoxazole-2,4-diamine

Description

Properties

IUPAC Name |

5-methyl-1,3-benzoxazole-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-2-3-5-7(6(4)9)11-8(10)12-5/h2-3H,9H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJNQMIGRQOEHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)OC(=N2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300066 | |

| Record name | 2,4-Benzoxazolediamine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820683-86-0 | |

| Record name | 2,4-Benzoxazolediamine, 5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820683-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Benzoxazolediamine, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 5-Methyl-2-amino-4-nitrophenol

The foundational step involves nitrating 5-methyl-2-aminophenol to introduce a nitro group at the para position relative to the amine. Directed by the electron-donating amino group, nitration selectively occurs at position 4, yielding 5-methyl-2-amino-4-nitrophenol. This intermediate is critical for subsequent cyclization.

Key Reaction Conditions :

Condensation and Cyclization

The nitro-substituted phenol undergoes condensation with chloroacetyl chloride in a mixed solvent system (e.g., xylene/DMF) to form an ester intermediate. Cyclization is catalyzed by p-toluenesulfonic acid under reflux, forming the benzoxazole core.

Optimized Parameters :

Catalytic Hydrogenation

The nitro group at position 4 is reduced to an amine using Pd/C (5 wt%) under hydrogen pressure (0.9 MPa) in tetrahydrofuran (THF). This step completes the diamine structure.

Hydrogenation Data :

Sonication-Assisted Synthesis

Formation of the Benzoxazole Core

Adapting eco-friendly protocols, 5-methyl-2-aminophenol reacts with formaldehyde under sonication in aqueous ammonium nickel sulfate. This one-pot method avoids toxic solvents and achieves rapid ring closure.

Reaction Profile :

Post-Functionalization for Diamine Synthesis

Post-sonication, selective nitration at position 4 is achieved using acetyl nitrate, followed by hydrogenation. This two-step modification introduces the second amine group.

Challenges :

-

Nitration regioselectivity: Requires careful control of electrophilic substitution conditions.

-

Reduction efficiency: Pd/C in ethanol achieves 90% conversion.

Comparative Analysis of Synthetic Routes

Key Findings :

-

The nitration-cyclization route offers higher yields and scalability but relies on hazardous solvents.

-

Sonication-assisted synthesis prioritizes sustainability but requires post-functionalization steps that reduce overall efficiency.

Structural Validation and Purity Control

Spectroscopic Characterization

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) using SHELX software resolves the planar benzoxazole core and diamine orientation. Key bond lengths:

Industrial and Environmental Considerations

Waste Management in Nitration-Cyclization

Chemical Reactions Analysis

Chemical Reactions of Benzoxazoles

Benzoxazoles can undergo various chemical transformations typical for heterocyclic compounds. These include:

-

Nucleophilic Substitution : Benzoxazoles can undergo nucleophilic substitution reactions, especially at the nitrogen atom, forming N-substituted derivatives.

-

Electrophilic Aromatic Substitution : Although less common due to the electron-withdrawing nature of the oxazole ring, benzoxazoles can participate in electrophilic aromatic substitution reactions under certain conditions.

-

Ring Opening and Closure : Benzoxazoles can undergo ring-opening reactions followed by reclosure to form different heterocyclic compounds.

Detailed Reaction Analysis

-

Acetylation and Alkylation : Benzoxazoles can be acetylated or alkylated at the nitrogen atom. For instance, 5-amino-2-(4-chloro benzyl)-benzo[d]oxazole was acetylated with chloropropionyl chloride .

-

Smiles Rearrangement : This rearrangement involves the conversion of a benzoxazole derivative into another heterocyclic compound, often facilitated by amines and bases .

-

Coupling Reactions : Benzoxazoles can participate in coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.

Potential Chemical Reactions of 5-Methyl-1,3-benzoxazole-2,4-diamine

Given the structure of this compound, potential chemical reactions include:

-

Diazotization : The amino groups could undergo diazotization, followed by coupling reactions to form azo compounds.

-

Nucleophilic Substitution : The methyl group might be susceptible to nucleophilic substitution under specific conditions.

-

Electrophilic Aromatic Substitution : Although challenging, the aromatic ring could undergo electrophilic substitution reactions.

Data Tables

Due to the lack of specific data on this compound, we can refer to general properties of benzoxazoles:

Scientific Research Applications

Medicinal Chemistry

5-Methyl-1,3-benzoxazole-2,4-diamine has been investigated for its antimicrobial , antifungal , and anticancer properties. Research indicates that it exhibits significant activity against various bacterial strains such as E. coli and S. aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Case Study: Antimicrobial Activity

A study demonstrated that metal complexes derived from this compound showed enhanced antibacterial effects compared to the uncoordinated ligand. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, particularly with cobalt(II) complexes .

Drug Discovery

The compound serves as a valuable scaffold in drug discovery efforts. Its structural features allow for modifications that can enhance bioactivity against specific targets. For instance, derivatives of this compound have been explored for their potential in treating neurodegenerative diseases through acetylcholinesterase inhibition .

Material Science

In materials science, this compound is utilized in the development of new materials with specific optical and electronic properties. Its ability to form complexes can be harnessed to create fluorescent probes for biological imaging or sensors for detecting environmental pollutants.

Chemical Synthesis

The compound acts as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various chemical transformations such as oxidation and substitution reactions, which are essential in creating new derivatives with tailored properties .

Synthesis Overview

The synthesis typically involves cyclization reactions of 2-aminophenol derivatives with aldehydes or ketones under acidic or basic conditions .

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-benzoxazole-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell membrane integrity . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 5-Methyl-1,3-benzoxazole-2,4-diamine and analogous heterocycles:

Key Research Findings

Functional Performance

- Dye Chemistry : this compound-based disperse dyes exhibit excellent affinity for polyester fibers, with superior fastness properties compared to thiazole-derived dyes .

- Pharmaceutical Relevance : While benzoxazole derivatives are linked to antimicrobial activity, thiadiazoles are more prominent in agrochemical applications due to their fungicidal potency .

Critical Insights and Challenges

- Structural Sensitivity : The presence of oxygen in benzoxazole increases electron density at the aromatic ring, improving dyeing performance but reducing thermal stability compared to sulfur-containing thiadiazoles .

- Synthetic Complexity : Multi-step synthesis of benzoxazole derivatives (e.g., hydrazide intermediates ) poses scalability challenges, whereas thiazoles and thiadiazoles are often synthesized in fewer steps .

Q & A

Basic: What are the standard synthetic protocols for 5-methyl-1,3-benzoxazole-2,4-diamine, and how do reaction conditions influence yield?

Answer:

A common approach involves cyclocondensation of substituted aminophenol derivatives with nitriles or carboxylic acids under acidic or thermal conditions. For example, methyl 3-amino-4-hydroxybenzoate can react with aryl acids under reflux (15+ hours) to form benzoxazole intermediates, followed by hydrolysis or reduction to yield the diamine moiety . Key variables affecting yield include:

- Catalyst choice : Phosphorus oxychloride (POCl₃) is often used for cyclization but may require careful stoichiometry to avoid side reactions .

- Solvent selection : Polar aprotic solvents like DMF enhance reactivity, while methanol or ethanol may simplify purification .

- Temperature : Prolonged reflux (~90–110°C) improves ring closure efficiency but risks decomposition if exceeding thermal stability limits .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm the benzoxazole core (e.g., aromatic protons at δ 7.0–8.5 ppm) and methyl/diamine substituents. 2D NMR (COSY, HSQC) resolves overlapping signals in complex derivatives .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate the heterocyclic structure and amine groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for distinguishing regioisomers .

Advanced: How can X-ray crystallography and Hirshfeld surface analysis elucidate structural and intermolecular interactions of this compound?

Answer:

Single-crystal X-ray diffraction provides precise bond lengths/angles, revealing planarity of the benzoxazole ring and hydrogen-bonding networks (e.g., N-H⋯N interactions) . Hirshfeld surface analysis quantifies intermolecular contacts:

- dₙᵣₘ (normalized contact distance) : Highlights dominant H-bonding (e.g., amine-to-aryl interactions).

- Fingerprint plots : Distinguish π-π stacking (C⋯C contacts) from van der Waals interactions .

This data aids in predicting solubility, stability, and crystal packing for formulation studies.

Advanced: How should researchers address contradictions in spectral data or reactivity observations?

Answer:

Contradictions may arise from:

- Tautomerism : The diamine group can adopt multiple protonation states, altering NMR/IR profiles. Use pH-controlled experiments and computational modeling (DFT) to identify dominant forms .

- Impurity interference : Cross-validate with HPLC-MS and elemental analysis to rule out byproducts .

- Solvent effects : Polar solvents stabilize charge-separated intermediates, altering reaction pathways. Compare kinetics in DMSO vs. toluene .

Basic: What strategies are recommended for functionalizing the diamine group to enhance bioactivity?

Answer:

- Acylation : React with acyl chlorides (e.g., benzoyl chloride) in basic media (e.g., Ca(OH)₂/dioxane) to form amide derivatives .

- Suzuki coupling : Introduce aryl/heteroaryl groups via palladium catalysis for π-extension .

- Thiourea conjugation : Cyclize with thiourea under reflux to form thiadiazole hybrids, improving antimicrobial or dye-binding properties .

Advanced: How can computational methods predict the compound’s reactivity and binding affinity?

Answer:

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonds between the diamine group and active-site residues .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .

- MD simulations : Assess stability in aqueous vs. lipid membranes to guide drug delivery designs .

Basic: What are the stability considerations for this compound under storage?

Answer:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the benzoxazole core .

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the diamine group .

- Long-term stability : Monitor via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: What methodologies resolve low yields in multi-step syntheses of substituted derivatives?

Answer:

- DoE (Design of Experiments) : Systematically vary catalysts (e.g., POCl₃ vs. polyphosphoric acid), temperatures, and stoichiometry to optimize each step .

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization) to suppress side reactions .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 15 hours to 30 minutes) for thermally demanding steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.